molecular formula C12H11N3O5S B5122696 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one

5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one

Cat. No. B5122696
M. Wt: 309.30 g/mol
InChI Key: OTYUDLYWAFNRJR-WMZJFQQLSA-N
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Description

5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as DNTB-TZ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one has been studied for its potential applications in various fields such as medicine, biotechnology, and materials science. In medicine, 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit bacterial growth. In biotechnology, 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one has been used as a fluorescent probe for the detection of metal ions. In materials science, 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one has been studied for its potential as a photosensitive material.

Mechanism of Action

The exact mechanism of action of 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating caspase-3 and caspase-9. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In bacteria, it disrupts the bacterial cell membrane by increasing membrane permeability.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one. One potential direction is the development of new anticancer drugs based on the structure of 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one. Another potential direction is the study of its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one and its potential applications in various fields.

Synthesis Methods

The synthesis of 5-(4,5-dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one involves the reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The product is then treated with sodium hydroxide to yield the final compound. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

(5Z)-2-amino-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S/c1-19-8-3-6(4-10-11(16)14-12(13)21-10)7(15(17)18)5-9(8)20-2/h3-5H,1-2H3,(H2,13,14,16)/b10-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYUDLYWAFNRJR-WMZJFQQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N=C(S2)N)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C\2/C(=O)N=C(S2)N)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,5-Dimethoxy-2-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one

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